molecular formula C25H24F2N4O2S2 B2924028 N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 338954-14-6

N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2924028
CAS No.: 338954-14-6
M. Wt: 514.61
InChI Key: NEFZWCNYEMIYCM-UHFFFAOYSA-N
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Description

N-(1-{4-Ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide is a structurally complex sulfonamide-triazole hybrid. Its core features include:

  • A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a 3-fluorobenzyl sulfanyl moiety at position 3.
  • A benzenesulfonamide group with a 4-fluorophenyl substituent linked via a phenylethyl side chain.

Synthetic routes for analogous triazole derivatives involve nucleophilic substitution reactions, as exemplified by the general procedure in , which employs sodium ethoxide and α-halogenated ketones to form thioether linkages .

Properties

IUPAC Name

N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N4O2S2/c1-2-31-24(28-29-25(31)34-17-19-9-6-10-21(27)15-19)23(16-18-7-4-3-5-8-18)30-35(32,33)22-13-11-20(26)12-14-22/h3-15,23,30H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZWCNYEMIYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide is a novel compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C25H24F2N4O2S2
  • Molecular Weight : 514.61 g/mol
  • CAS Number : Not specified in the sources but can be referenced for further chemical identification.

The compound is part of a class of triazole derivatives known for their diverse pharmacological activities. The triazole ring contributes to its ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxic Effects : In vitro assays on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) indicated that these compounds can induce apoptosis by modulating key apoptotic proteins such as P53 and Bcl2 .
CompoundIC50 (μg/mL)Mechanism
11i0.88PARP-1 Inhibition
Erlotinib51.6EGFR Inhibition

The compound's ability to inhibit enzymes like PARP-1 suggests it could be effective in treating cancers with specific molecular profiles.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Comparative studies have shown that certain triazole compounds exhibit efficacy against various Candida species, outperforming conventional antifungal agents like ketoconazole .

Antibacterial Activity

In addition to antifungal properties, the compound has shown promising antibacterial activity against human pathogenic bacteria. This broad-spectrum activity suggests potential applications in treating infections resistant to standard antibiotics .

Case Studies

A notable case study involved the screening of a library of triazole compounds against multicellular spheroids, which mimic tumor environments more accurately than traditional monolayer cultures. The study identified several compounds with enhanced efficacy in reducing tumor viability compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related analogs are critical for understanding its physicochemical and biological properties. Below is a detailed comparison with two closely related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Compound Compound
Core Structure 1,2,4-Triazole with ethyl and 3-fluorobenzyl sulfanyl 1,2,4-Triazole with allyl and 4-fluorobenzyl sulfanyl 1,2,4-Triazole with cyclopropyl and phenyl
Sulfonamide Substituent 4-Fluorobenzenesulfonamide 4-Chlorobenzenesulfonamide 3-Chloro-4-fluorobenzenesulfonamide
Side Chain Phenylethyl Methyl Ethyl with cyclopropyl
Molecular Formula C₂₅H₂₃F₂N₅O₂S₂ C₂₀H₁₉ClFN₅O₂S₂ C₁₉H₁₈ClFN₄O₃S
Molecular Weight ~551.6 g/mol ~496.0 g/mol ~436.9 g/mol
Key Structural Variance Ethyl group at triazole N4; 3-fluorobenzyl sulfanyl Allyl group at triazole N4; 4-fluorobenzyl sulfanyl Cyclopropyl at triazole C3; chloro-fluoro sulfonamide

Substituent Effects on Physicochemical Properties

Triazole Substituents: The ethyl group in the target compound (vs. allyl in ) may enhance steric stability but reduce electrophilicity compared to the π-bond-rich allyl group . The 3-fluorobenzyl sulfanyl moiety (vs.

Sulfonamide Modifications :

  • The 4-fluorobenzenesulfonamide in the target compound (vs. 4-chloro in and -chloro-4-fluoro in ) impacts polarity and hydrogen-bonding capacity. Fluorine’s electronegativity may enhance metabolic stability relative to chlorine .

Side Chain Variations: The phenylethyl chain in the target compound (vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-fluorobenzylsulfanyl moiety into triazole-based systems?

  • Methodology : The 3-fluorobenzylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, reaction of 3-fluorobenzylthiol with a halogenated triazole precursor (e.g., 5-chloro-1,2,4-triazole derivatives) under basic conditions (e.g., K₂CO₃ in DMF) yields the target structure. Optimization of reaction time (6–12 hours) and temperature (60–80°C) is critical to minimize byproducts like sulfoxides .
  • Key Reagents :

  • Oxidizing agents : H₂O₂ for controlled sulfoxide formation.
  • Reducing agents : NaBH₄ for thiol stabilization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • FTIR : Confirm the presence of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and triazole (C=N stretching at ~1500 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorobenzyl groups) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for bond-length validation (e.g., S–C bond ~1.81 Å) .

Q. What are the primary biological targets hypothesized for this compound?

  • Mechanistic Insights : The fluorobenzenesulfonamide group suggests potential enzyme inhibition (e.g., carbonic anhydrase or kinase targets). Molecular docking studies (AutoDock Vina) indicate strong binding to hydrophobic pockets via π-π stacking (triazole-phenyl interactions) and hydrogen bonding (sulfonamide oxygen) .
  • Assay Design : Test antimicrobial activity using MIC assays (e.g., E. coli or S. aureus strains) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational methods predict and resolve discrepancies in experimental spectral data?

  • DFT Calculations : B3LYP/6-311G(d,p) simulations for vibrational frequencies (FTIR) and UV-Vis absorption maxima. For example, HOMO-LUMO gaps (~4.5 eV) correlate with observed λmax at 280–320 nm .
  • Contradiction Resolution : If experimental NMR shifts deviate >0.5 ppm from DFT-predicted values, consider solvent effects (PCM model) or tautomeric equilibria (e.g., thione-thiol interconversion) .

Q. What strategies address conflicting bioactivity results across different assay conditions?

  • Case Study : If antiplatelet activity varies between in vitro (IC₅₀ = 5 µM) and ex vivo (IC₅₀ = 20 µM) assays:

  • Variable Control : Adjust plasma protein binding (e.g., albumin concentration).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can crystallographic ambiguities (e.g., disorder in the triazole ring) be resolved?

  • Refinement Protocols :

  • Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion in the ethyl group.
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···F contacts) .
    • Cross-Validation : Compare with powder XRD to confirm phase purity .

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